5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine
Overview
Description
The compound “5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]-2-amine” has a CAS Number of 159015-33-5 . It is a powder with a molecular weight of 212.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2S/c10-8-11-6-1-2-9(5-7(6)14-8)12-3-4-13-9/h1-5H2,(H2,10,11) . This code can be used to generate a structural formula.Physical and Chemical Properties Analysis
This compound is a powder . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Green Chemistry Approach in Synthesis
Another application is found in green chemistry, where structurally diverse spiroheterocycles with fused heterosystems were synthesized using an environmentally benign method. (Arya & Kumar, 2011) described the synthesis of spiroheterocycles incorporating medicinally privileged heterosystems through a sulfamic acid-catalyzed multicomponent domino reaction. This process involved 2-aminobenzothiazoles, isatin, and cyclic 1,3-diketones in an aqueous medium, showcasing a sustainable approach to constructing complex spiroheterocycles.
Antitumor and Antioxidant Properties
Spiroheterocyclic compounds, akin to "5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine," have been explored for their potential in medicinal chemistry, particularly for their antitumor and antioxidant properties. (Markosyan et al., 2014) investigated the synthesis of novel 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives, assessing their effects on monoamine oxidase activity and antitumor properties. Some compounds exhibited significant tumor growth suppression, indicating the therapeutic potential of such spiroheterocyclic structures.
Novel Antioxidant Agents
Research by (Ermut et al., 2014) focused on the synthesis of spiroindolinones bearing a 5-chlorobenzothiazole moiety, evaluating their antioxidant activities. The synthesized compounds showed potent scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation, underlining the antioxidant potential of spiro compounds related to "this compound."These studies illustrate the diverse scientific research applications of compounds related to "this compound," spanning from synthetic methodologies and green chemistry to potential therapeutic uses for their antitumor and antioxidant properties.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1,3-benzothiazole]-2'-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-11-6-1-2-9(5-7(6)14-8)12-3-4-13-9/h1-5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTVGFUWFXKIIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1N=C(S3)N)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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